2-(5-Methylthiophen-3-yl)pyridin-3-amine 2-(5-Methylthiophen-3-yl)pyridin-3-amine
Brand Name: Vulcanchem
CAS No.: 1557315-76-0
VCID: VC2876012
InChI: InChI=1S/C10H10N2S/c1-7-5-8(6-13-7)10-9(11)3-2-4-12-10/h2-6H,11H2,1H3
SMILES: CC1=CC(=CS1)C2=C(C=CC=N2)N
Molecular Formula: C10H10N2S
Molecular Weight: 190.27 g/mol

2-(5-Methylthiophen-3-yl)pyridin-3-amine

CAS No.: 1557315-76-0

Cat. No.: VC2876012

Molecular Formula: C10H10N2S

Molecular Weight: 190.27 g/mol

* For research use only. Not for human or veterinary use.

2-(5-Methylthiophen-3-yl)pyridin-3-amine - 1557315-76-0

Specification

CAS No. 1557315-76-0
Molecular Formula C10H10N2S
Molecular Weight 190.27 g/mol
IUPAC Name 2-(5-methylthiophen-3-yl)pyridin-3-amine
Standard InChI InChI=1S/C10H10N2S/c1-7-5-8(6-13-7)10-9(11)3-2-4-12-10/h2-6H,11H2,1H3
Standard InChI Key RZULRKRUQPCMBG-UHFFFAOYSA-N
SMILES CC1=CC(=CS1)C2=C(C=CC=N2)N
Canonical SMILES CC1=CC(=CS1)C2=C(C=CC=N2)N

Introduction

Chemical Properties and Structure

Physical and Chemical Characteristics

2-(5-Methylthiophen-3-yl)pyridin-3-amine possesses several key physical and chemical properties that define its behavior in different environments and applications. Table 1 summarizes these fundamental characteristics based on available data.

Table 1: Key Properties of 2-(5-Methylthiophen-3-yl)pyridin-3-amine

PropertyValue
CAS Number1557315-76-0
Molecular FormulaC₁₀H₁₀N₂S
Molecular Weight190.27 g/mol
IUPAC Name2-(5-methylthiophen-3-yl)pyridin-3-amine
Standard InChIInChI=1S/C10H10N2S/c1-7-5-8(6-13-7)10-9(11)3-2-4-12-10/h2-6H,11H2,1H3
Physical AppearanceNot specified in literature
SolubilityNot extensively documented

The compound's relatively low molecular weight suggests potential for good cell permeability, an important consideration for drug development. Additionally, the presence of the amine group introduces basic character and potential for hydrogen bonding interactions, which can influence both solubility profiles and binding affinity to biological targets.

Structural Features

The structure of 2-(5-Methylthiophen-3-yl)pyridin-3-amine comprises two distinct heterocyclic rings connected through a carbon-carbon bond. The thiophene ring contains a methyl substituent at the 5-position, while the pyridine ring features an amine group at the 3-position. This structural arrangement creates a molecule with specific electronic distribution and potential interaction sites.

The thiophene ring contributes to the compound's electronic character through its aromatic system containing a sulfur atom. This sulfur atom introduces unique electronic properties compared to purely carbon-based aromatic systems. The methyl group at the 5-position of the thiophene ring may influence the electron density distribution within the ring and affect the compound's reactivity patterns.

The pyridine component, with its basic nitrogen atom in the ring and the primary amine at the 3-position, provides multiple sites for hydrogen bonding, protonation, and coordination with metals. These features make the compound potentially valuable for medicinal chemistry applications where specific interactions with biological targets are desired.

Synthesis Methods

Suzuki-Miyaura Cross-Coupling Reaction

The synthesis of 2-(5-Methylthiophen-3-yl)pyridin-3-amine typically employs the Suzuki-Miyaura cross-coupling reaction, a widely used method in organic synthesis for forming carbon-carbon bonds between aryl or vinyl compounds. This palladium-catalyzed reaction offers advantages including mild reaction conditions, high functional group tolerance, and generally good yields.

For synthesizing 2-(5-Methylthiophen-3-yl)pyridin-3-amine, the typical approach involves coupling 5-methylthiophene-3-boronic acid with 3-bromo-2-aminopyridine in the presence of a palladium catalyst and a suitable base. The general reaction scheme can be represented as follows:

Table 2: Key Components for Suzuki-Miyaura Coupling Synthesis

ComponentSpecific Compound
Boronic Acid5-methylthiophene-3-boronic acid
Halogenated Compound3-bromo-2-aminopyridine
CatalystPalladium catalyst (typically Pd(PPh₃)₄ or Pd(dppf)Cl₂)
BaseCommon bases include K₂CO₃, Cs₂CO₃, or Na₂CO₃
SolventTypically DMF, dioxane, or THF/water mixtures

The reaction proceeds through a catalytic cycle involving oxidative addition of the palladium catalyst to the aryl halide, transmetalation with the boronic acid, and reductive elimination to form the desired carbon-carbon bond while regenerating the catalyst. This methodology provides an efficient route to synthesize 2-(5-Methylthiophen-3-yl)pyridin-3-amine with good control over regioselectivity.

Alternative Synthesis Approaches

While the Suzuki-Miyaura coupling represents the most common approach, alternative methods may also be viable for synthesizing 2-(5-Methylthiophen-3-yl)pyridin-3-amine or similar compounds. These could include:

  • Stille coupling reactions using organotin reagents

  • Direct C-H activation methodologies

  • Negishi coupling employing organozinc compounds

  • Sequential functionalization of either the thiophene or pyridine ring

Applications in Medicinal Chemistry

Structure-Activity Relationship Considerations

The biological activity of 2-(5-Methylthiophen-3-yl)pyridin-3-amine and its derivatives would likely depend on specific structural features that influence binding to biological targets. Several structural elements warrant consideration in structure-activity relationship (SAR) studies:

Understanding these SAR considerations could guide the development of derivatives with enhanced biological activity or improved pharmacokinetic properties .

Material Science Applications

Electronic and Optoelectronic Properties

The heterocyclic structure of 2-(5-Methylthiophen-3-yl)pyridin-3-amine confers electronic properties that make it potentially valuable for applications in material science, particularly in optoelectronics and organic electronics. Thiophene-containing compounds are widely utilized in conducting polymers, organic field-effect transistors (OFETs), and organic photovoltaics due to their electronic characteristics and stability.

The combination of thiophene and pyridine rings in 2-(5-Methylthiophen-3-yl)pyridin-3-amine creates a molecule with a unique electronic structure that may be exploited for developing materials with specific optical or electronic requirements. The presence of the sulfur atom in the thiophene ring contributes to the compound's potential semiconductor properties, while the nitrogen atoms in the pyridine ring and amine group introduce polarity and potential for intermolecular interactions.

Table 3: Potential Material Science Applications

Application AreaRelevant Properties
Organic Field-Effect TransistorsElectronic conductivity, charge transport capabilities
Organic PhotovoltaicsLight absorption, charge separation properties
Organic Light-Emitting DiodesLuminescence properties, charge transport
SensorsSpecific interactions with analytes through heteroatoms
Conductive PolymersPolymerizable through functionalization of amine group

Chemical Reactivity

Reactivity of Functional Groups

The reactivity of 2-(5-Methylthiophen-3-yl)pyridin-3-amine is determined by the functional groups present in its structure. Understanding these reactivity patterns is crucial for both synthetic applications and predicting biological interactions.

The primary amine group at the 3-position of the pyridine ring represents a key site for reactivity. This amine can participate in various transformations, including:

  • Nucleophilic substitution reactions (alkylation, acylation)

  • Condensation reactions with carbonyl compounds

  • Formation of amides, sulfonamides, or ureas

  • Diazotization and subsequent transformations

  • Reductive amination reactions

The pyridine nitrogen, being basic and nucleophilic, can participate in reactions with electrophiles or serve as a coordination site for metals. The thiophene ring, being electron-rich, can undergo electrophilic aromatic substitution reactions, although these may be less favorable compared to unsubstituted thiophene due to the presence of the methyl group and the electron-withdrawing effect of the pyridine ring.

Transformation TypeTarget SitePotential Outcome
AcylationPrimary amineFormation of amides with potential for improved pharmacokinetics
AlkylationPrimary amineCreation of secondary or tertiary amines with modified basicity
SulfonylationPrimary amineFormation of sulfonamides with potential biological activity
OxidationThiophene sulfurFormation of sulfoxides or sulfones with altered electronic properties
HalogenationThiophene C-HIntroduction of halogens for further functionalization
Metal coordinationPyridine N and amineFormation of metal complexes with catalytic or electronic applications

These transformations could generate a library of derivatives with diverse properties, potentially expanding the applications of 2-(5-Methylthiophen-3-yl)pyridin-3-amine in both medicinal chemistry and material science.

Research Findings and Future Directions

Future Research Opportunities

Several promising research directions could expand our understanding of 2-(5-Methylthiophen-3-yl)pyridin-3-amine and potentially lead to valuable applications:

  • Comprehensive structure-activity relationship (SAR) studies to understand how modifications to the basic structure affect biological activity, particularly against targets where related compounds have shown promise

  • Investigation of metal complexes formed with 2-(5-Methylthiophen-3-yl)pyridin-3-amine as ligands, exploring their potential in catalysis and materials science

  • Development of polymerization strategies utilizing the amine functionality to create materials with specific electronic or optical properties

  • Exploration of the compound's potential antimicrobial activity, particularly against Mycobacterium tuberculosis, building on findings from related 3,5-disubstituted pyridines

  • Investigation of potential activity against neurological targets, such as glutamate receptors, where other pyridine derivatives have shown promise

  • Development of more efficient and sustainable synthesis methods, potentially including flow chemistry approaches or catalyst optimization

These research avenues could significantly expand our understanding of 2-(5-Methylthiophen-3-yl)pyridin-3-amine and potentially lead to valuable applications in medicine, materials science, or other fields .

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